molecular formula C11H8N4O B1384419 3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 70015-80-4

3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No. B1384419
CAS RN: 70015-80-4
M. Wt: 212.21 g/mol
InChI Key: GLLZFADCRQQBOU-UHFFFAOYSA-N
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Description

“3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one” is a compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in various studies . For instance, one study described the synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one and related bicyclic cores with the 3-aminobenzisoxazole P1 moiety . Another study reported the design and synthesis of 38 pyrazolo[3,4-b]pyridine derivatives, which were evaluated for their activities to inhibit TRKA .


Molecular Structure Analysis

The molecular structure of “3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one” can be analyzed based on its molecular formula C17H20N4O2 . The compound has a molecular weight of 312.37 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one” have been studied in the context of its potential as a pharmacological agent . For example, one study described potent factor Xa inhibitors based on the 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one bicyclic core .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one” can be inferred from its molecular structure and formula. It has a molecular weight of 312.37 g/mol and a molecular formula of C17H20N4O2 .

Scientific Research Applications

Anticancer Activity and mTOR Inhibition

3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds exhibit inhibitory activity against various human cancer cell lines and work through apoptosis mechanisms. Specifically, some derivatives inhibit the mammalian target of rapamycin (mTOR) with nanomolar potency, demonstrating their relevance in cancer treatment research (Reddy et al., 2014).

Synthesis Techniques and Applications

Innovative synthesis methods have been developed for various derivatives of 3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one. These include regiospecific synthesis techniques using iminophosphorane-mediated annulation and other strategies. These advancements in synthesis methods enable the exploration of these compounds for diverse applications in medicinal chemistry (Wu et al., 2010).

Catalytic Synthesis Methods

Catalytic methods have been established for the synthesis of derivatives like 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones. These processes involve reactions with aromatic aldehydes in the presence of heteropolyacids, offering high yields and underscoring the compound's potential in various chemical syntheses (Heravi et al., 2007).

Cyclin-Dependent Kinases (CDKs) Inhibition

Studies have also explored the synthesis of pyrazolo[4,3-d]pyrimidin-7-ones for their potential inhibitory activities against cyclin-dependent kinases (CDKs). This demonstrates the compound's potential in research related to cell cycle regulation and cancer therapy (Geffken et al., 2011).

Antimicrobial and Antifungal Activities

Additionally, derivatives of 3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one have shown promising results in antimicrobial and antifungal activities. This highlights their potential use in developing new chemotherapeutic agents (Dangi et al., 2011).

Future Directions

The future directions for “3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one” could involve further exploration of its potential as a pharmacological agent, given its promising anticancer activity and its ability to inhibit EGFR and ErbB2 receptor tyrosine kinases .

properties

IUPAC Name

3-phenyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-11-10-9(12-6-13-11)8(14-15-10)7-4-2-1-3-5-7/h1-6H,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLZFADCRQQBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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